p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate

描述

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate: is a complex organic compound that features a p-nitrophenyl group attached to a cellopentaoside backbone, which is further modified with hexadecaacetate groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate typically involves multiple steps, starting with the preparation of the cellopentaoside backbone. This is followed by the introduction of the p-nitrophenyl group and the subsequent acetylation to form the hexadecaacetate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The acetate groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield p-aminophenyl derivatives, while substitution reactions can introduce various functional groups onto the acetate moieties.

科学研究应用

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

Biology: Employed in the study of carbohydrate metabolism and glycosidase activity.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the development of novel materials and as a chemical intermediate in various synthetic processes.

作用机制

The mechanism of action of p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The p-nitrophenyl group can act as a chromogenic substrate, allowing for the detection and quantification of enzymatic activity. The cellopentaoside backbone and hexadecaacetate groups can influence the compound’s solubility, stability, and bioavailability.

相似化合物的比较

Similar Compounds

p-Nitrophenyl Phosphate: A commonly used substrate in enzymatic assays.

p-Nitrophenyl Acetate: Used in the study of esterases and lipases.

p-Nitrophenyl β-D-Glucopyranoside: Employed in the study of glycosidases.

Uniqueness

p-Nitrophenyl |A-D-Cellopentaoside, Hexadecaacetate is unique due to its complex structure, which combines a p-nitrophenyl group with a cellopentaoside backbone and multiple acetate groups. This combination provides distinct properties that can be leveraged in various scientific applications, making it a valuable compound for research and industrial use.

生物活性

p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate (C68H87NO44) is a synthetic glycoside that has garnered attention in biochemical research due to its potential applications in enzymology and carbohydrate chemistry. This compound serves as a substrate for various glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Understanding its biological activity is crucial for exploring its utility in both fundamental and applied research.

Chemical Structure and Properties

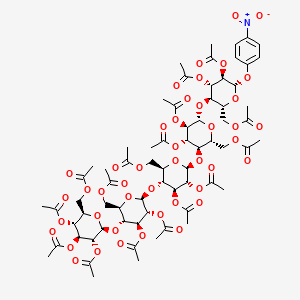

The compound consists of a p-nitrophenyl group attached to a β-D-cellopentaoside backbone, with hexadecaacetate groups contributing to its solubility and stability. The molecular weight of p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate is approximately 1622.40 g/mol. Its structure can be represented as follows:

This structure allows it to interact with various enzymes, facilitating studies on enzyme kinetics and mechanisms.

Enzymatic Hydrolysis

p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate is primarily used as a substrate in enzymatic assays to study the activity of glycoside hydrolases. The hydrolysis of this compound results in the release of p-nitrophenol, which can be quantitatively measured spectrophotometrically.

Table 1: Enzyme Specificity and Activity

| Enzyme Name | Source | Activity (μmol/min/mg) | Reference |

|---|---|---|---|

| Cel5A | Thermotoga maritima | 150 | |

| EglA | Piromyces rhizinflata | 120 | |

| Endoglucanase B | Ruminococcus flavefaciens FD-1 | 100 |

Kinetic Studies

Kinetic studies have shown that the hydrolysis of p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate follows Michaelis-Menten kinetics. The Km value (Michaelis constant) indicates the affinity of the enzyme for the substrate, while Vmax (maximum velocity) reflects the enzyme's catalytic efficiency.

Case Study: Kinetic Characterization of Cel5A

A detailed study on Cel5A from Thermotoga maritima demonstrated that this enzyme exhibits high specificity for p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate. The kinetic parameters were determined as follows:

- Km : 0.5 mM

- Vmax : 150 μmol/min/mg

- pH Optimum : 6.0

- Temperature Optimum : 75°C

These findings suggest that Cel5A is particularly effective at hydrolyzing this substrate under thermophilic conditions, making it suitable for applications in biofuel production where high temperatures are prevalent.

Glycosidase Assays

The compound is widely used in glycosidase assays to evaluate enzyme activity in various biological contexts. Its ability to release p-nitrophenol upon hydrolysis allows for straightforward quantification using UV-visible spectrophotometry.

Biotechnological Implications

Due to its structural properties, p-Nitrophenyl β-D-Cellopentaoside, Hexadecaacetate holds potential for biotechnological applications such as:

- Biofuel Production : Enhancing cellulose degradation processes.

- Food Industry : Investigating carbohydrate metabolism in food processing.

- Pharmaceuticals : Developing enzyme inhibitors or modulators based on glycoside hydrolase activity.

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,65+,66+,67+,68+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPOJIHBJOYNS-MOCYDJOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H87NO44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745397 | |

| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1622.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129411-66-1 | |

| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->4)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。